SBC-110736

Description

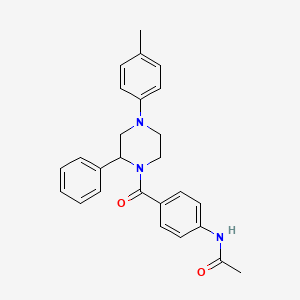

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILMFSWQYWYOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SBC-110736

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-110736 is a novel small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Its primary mechanism of action involves the disruption of the PCSK9-Low-Density Lipoprotein Receptor (LDLR) interaction, a critical pathway in cholesterol homeostasis. By preventing PCSK9-mediated degradation of LDLR, this compound increases the number of available LDLRs on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This targeted action makes this compound a promising therapeutic candidate for the management of hypercholesterolemia. Furthermore, emerging research indicates a secondary mechanism involving the modulation of the cGAS-STING pathway, suggesting a potential role for this compound in mitigating inflammatory responses, such as those induced by UVB radiation. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key pathways.

Core Mechanism of Action: PCSK9 Inhibition

This compound functions as a direct inhibitor of PCSK9.[1][2][3][4][5] PCSK9 is a serine protease that plays a crucial role in regulating plasma LDL-C levels.[6][7] It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[7] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating LDL-C.[6][7]

This compound selectively prevents the binding of PCSK9 to the LDLR.[1] This inhibitory action blocks the subsequent LDLR degradation, leading to increased recycling of the LDLR back to the hepatocyte surface. The resulting higher density of LDLRs enhances the clearance of LDL-C from the bloodstream, ultimately lowering plasma cholesterol levels.[1]

Signaling Pathway Diagram

Caption: PCSK9 Inhibition by this compound.

Secondary Mechanism of Action: Modulation of the cGAS-STING Pathway

Recent studies have uncovered a secondary mechanism of action for this compound involving the innate immune signaling pathway, cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING). This pathway is a key sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. Upon activation, the cGAS-STING pathway triggers the production of type I interferons and other inflammatory cytokines.

It has been observed that this compound can inhibit the UVB-induced activation of the cGAS-STING pathway in macrophages and reduces the release of dsDNA from keratinocytes exposed to UVB radiation.[5] This suggests that this compound may have anti-inflammatory properties by dampening the innate immune response triggered by cellular damage.

Signaling Pathway Diagram

Caption: this compound Modulation of the cGAS-STING Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell-Free/Cell-Based | Species | Reference |

| IC50 (PCSK9 Inhibition) | ~25 nM | Cell-Free | Human | [1] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Diet | Treatment Duration | Key Finding | Reference |

| C57BL/6 Mice | High-Fat Diet | 14 days | Mean 38% reduction in total cholesterol levels relative to high-fat diet controls.[3] | [3] |

| Mean 50% reduction in total cholesterol towards levels of mice on a regular diet.[3] | [3] | |||

| Mouse Model | Standard | Not Specified | Ameliorated UVB-induced skin damage, reduced epidermal thickness, and keratinocyte hyperproliferation.[1] | [1] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide representative methodologies for key experiments involving this compound.

In Vitro PCSK9-LDLR Binding Inhibition Assay (Representative Protocol)

This protocol is a generalized procedure based on commercially available PCSK9-LDLR binding assay kits and is intended to be representative of the type of assay used to determine the IC50 of this compound.

Objective: To determine the concentration of this compound required to inhibit the binding of PCSK9 to the LDLR by 50% (IC50).

Materials:

-

Recombinant human PCSK9

-

Recombinant human LDLR (ectodomain)

-

Assay plates (e.g., 96-well microplates)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Detection reagents (e.g., anti-PCSK9 antibody conjugated to a reporter molecule)

-

This compound stock solution (in DMSO)

-

Plate reader

Procedure:

-

Coating: Coat the wells of the microplate with recombinant human LDLR at a concentration of 1-2 µg/mL in an appropriate coating buffer overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the wells with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound or vehicle control (DMSO) to the wells.

-

PCSK9 Addition: Add recombinant human PCSK9 to the wells at a concentration known to produce a robust signal (e.g., 50-100 ng/mL).

-

Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.

-

Washing: Repeat the washing step.

-

Detection: Add the detection antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the appropriate substrate for the reporter molecule and incubate until sufficient signal develops.

-

Measurement: Read the signal using a plate reader at the appropriate wavelength.

-

Data Analysis: Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Hypercholesterolemia Mouse Model (Representative Protocol)

This protocol is a generalized procedure for inducing hypercholesterolemia in C57BL/6 mice and is representative of the type of study in which the cholesterol-lowering effects of this compound were evaluated.

Objective: To evaluate the efficacy of this compound in reducing plasma cholesterol levels in a diet-induced hypercholesterolemia mouse model.

Animals:

-

Male C57BL/6 mice, 6-8 weeks old.

Materials:

-

High-fat diet (e.g., 45-60% kcal from fat, with 1.25% cholesterol and 0.5% sodium cholate)

-

Standard chow diet

-

This compound

-

Vehicle control

-

Blood collection supplies

Procedure:

-

Acclimation: Acclimate the mice for one week with free access to standard chow and water.

-

Diet Induction: Divide the mice into groups and feed them a high-fat diet for a period of 8-12 weeks to induce hypercholesterolemia. A control group should remain on the standard chow diet.

-

Treatment: After the induction period, treat the high-fat diet-fed mice with this compound (at various doses) or vehicle control daily for a specified period (e.g., 14 days). The route of administration (e.g., oral gavage) should be consistent.

-

Blood Collection: Collect blood samples from the mice at baseline (before treatment) and at the end of the treatment period.

-

Cholesterol Measurement: Analyze the plasma samples for total cholesterol, LDL-C, and HDL-C levels using standard enzymatic assays.

-

Data Analysis: Compare the cholesterol levels between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

In Vivo UVB-Induced Skin Damage and cGAS-STING Pathway Activation (Representative Protocol)

This protocol is based on the methodologies described in the study published in the Journal of Biological Chemistry (2023 Jul;299(7):104895) which investigated the effects of this compound on UVB-induced skin damage.

Objective: To assess the protective effects of this compound against UVB-induced skin inflammation and to investigate its impact on the cGAS-STING signaling pathway.

Animals:

-

SKH-1 hairless mice or C57BL/6 mice with shaved dorsal skin.

Materials:

-

UVB light source

-

This compound

-

Vehicle control

-

Tissue collection and processing reagents

-

Reagents for histology (e.g., hematoxylin and eosin)

-

Reagents for immunohistochemistry or immunofluorescence (e.g., antibodies against cGAS, STING, p-IRF3)

-

Reagents for qPCR (e.g., primers for inflammatory cytokines)

-

Reagents for ELISA (e.g., for measuring cytokine levels)

Procedure:

-

Acclimation: Acclimate the mice for one week.

-

UVB Irradiation: Expose the dorsal skin of the mice to a controlled dose of UVB radiation.

-

Treatment: Administer this compound or vehicle control to the mice either before or after UVB exposure, depending on the study design (e.g., topical application or systemic administration).

-

Tissue Collection: At specified time points after UVB exposure, euthanize the mice and collect skin tissue samples from the irradiated area.

-

Histological Analysis: Process the skin samples for histological analysis to assess epidermal thickness, inflammation, and cellular damage.

-

Immunohistochemistry/Immunofluorescence: Stain skin sections with antibodies against key proteins in the cGAS-STING pathway to visualize their expression and localization.

-

Gene Expression Analysis: Extract RNA from skin samples and perform qPCR to measure the expression levels of genes encoding inflammatory cytokines (e.g., IFN-β, IL-6, TNF-α).

-

Protein Analysis: Extract protein from skin samples and perform Western blotting or ELISA to quantify the levels of key signaling proteins and cytokines.

-

Data Analysis: Compare the results from the this compound-treated group with the vehicle-treated control group using appropriate statistical methods.

Conclusion

This compound is a promising small-molecule inhibitor of PCSK9 with a well-defined primary mechanism of action that leads to a significant reduction in LDL-C levels. Its ability to prevent the PCSK9-LDLR interaction offers a targeted therapeutic approach for hypercholesterolemia. The discovery of its secondary role in modulating the cGAS-STING pathway opens up new avenues for its potential application in inflammatory conditions. The data presented in this guide, along with the representative experimental protocols, provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Further studies are warranted to fully elucidate the clinical potential of its dual mechanisms of action.

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. SBC110736 | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]

- 6. article.imrpress.com [article.imrpress.com]

- 7. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of SBC-110736 to PCSK9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SBC-110736, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document details its binding affinity, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Binding and Inhibition Data

This compound is a novel small-molecule inhibitor designed to disrupt the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). This interaction is a critical regulatory point in cholesterol metabolism. The binding and inhibitory activities of this compound have been characterized using various in vitro assays.

| Parameter | Value | Assay Type | Description |

| IC50 | ~25 nM | In vitro PCSK9 activity assay | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of PCSK9's activity. This value indicates potent inhibition of the PCSK9-LDLR interaction[1]. |

| Docking Score | -4.6 kcal/mol | In silico molecular docking | A calculated binding energy suggesting a favorable interaction between a similar small molecule ("SBC") and the PCSK9 protein. This computational approach helps predict binding modes and affinities. |

Note: While a precise dissociation constant (Kd) from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound is not publicly available, the low nanomolar IC50 value strongly suggests a high binding affinity to PCSK9.

Signaling Pathway of PCSK9-Mediated LDLR Degradation

PCSK9 plays a pivotal role in regulating plasma cholesterol levels by promoting the degradation of the LDLR. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound. There are two main pathways for PCSK9-mediated LDLR degradation: the extracellular (secretory) pathway and the intracellular pathway.

Experimental Protocols

The characterization of this compound and its effect on the PCSK9-LDLR pathway involves several key experimental techniques.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This assay is designed to screen for and characterize inhibitors of the PCSK9-LDLR interaction.

Principle: A 96-well plate is coated with the recombinant LDLR ectodomain. His-tagged PCSK9 is then added, and its binding to the immobilized LDLR is detected using an anti-His-tag antibody conjugated to horseradish peroxidase (HRP). The addition of a chromogenic substrate allows for the colorimetric quantification of the bound PCSK9. Inhibitors like this compound will reduce the signal in a dose-dependent manner.

Protocol:

-

Plate Coating: Coat a 96-well microplate with the recombinant LDLR ectodomain and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

-

Inhibitor and PCSK9 Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells.

-

Add a constant concentration of His-tagged PCSK9 to all wells (except for the blank).

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

-

Detection:

-

Wash the plate to remove unbound PCSK9 and inhibitor.

-

Add HRP-conjugated anti-His-tag antibody and incubate for 1 hour.

-

Wash the plate thoroughly.

-

Add a TMB substrate solution and incubate in the dark until a blue color develops.

-

-

Data Analysis:

-

Stop the reaction with a stop solution (e.g., 1N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based LDL Uptake Assay

This functional assay measures the ability of a compound to restore LDLR-mediated LDL uptake in the presence of PCSK9.

Principle: A cell line that expresses the LDLR, such as the human hepatoma cell line HepG2, is used. The cells are treated with PCSK9 to induce LDLR degradation, which reduces the uptake of fluorescently labeled LDL. The addition of an effective inhibitor like this compound will prevent PCSK9-mediated LDLR degradation, thereby restoring the cells' ability to take up the fluorescent LDL. The amount of LDL uptake is quantified by fluorescence microscopy or a plate reader.

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight[2].

-

PCSK9 and Inhibitor Treatment:

-

Replace the culture medium with a serum-free medium containing a fixed concentration of recombinant PCSK9.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 16-24 hours to allow for PCSK9-mediated LDLR degradation[2].

-

-

LDL Uptake:

-

Quantification:

-

Wash the cells with PBS to remove extracellular fluorescent LDL.

-

Measure the intracellular fluorescence using a fluorescence plate reader or by acquiring images with a fluorescence microscope.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the inhibitor concentration to determine the EC50 value, which represents the concentration of the inhibitor that restores 50% of the LDL uptake.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Principle: One of the interacting partners (the ligand, typically PCSK9) is immobilized on a sensor chip. The other partner (the analyte, this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd) can be determined.

Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified PCSK9 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent immobilization via primary amines.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).

-

Inject the analyte solutions over the immobilized PCSK9 surface at a constant flow rate.

-

Include a buffer-only injection as a reference.

-

-

Regeneration:

-

After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine or high salt buffer).

-

-

Data Analysis:

-

Subtract the reference sensorgram from the active sensorgram to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

-

Experimental Workflow for Characterization of Small Molecule PCSK9 Inhibitors

The discovery and preclinical characterization of a small molecule PCSK9 inhibitor like this compound typically follows a structured workflow.

References

An In-Depth Technical Guide to the Discovery and Synthesis of SBC-110736

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-110736 is a potent and selective small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By disrupting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound prevents LDLR degradation, leading to increased clearance of LDL-cholesterol from circulation. This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, offering a valuable resource for researchers in the field of cardiovascular drug development.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for atherosclerotic cardiovascular disease. PCSK9 has emerged as a key regulator of LDL-C homeostasis. It functions by binding to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR density leads to decreased clearance of LDL-C from the bloodstream. Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with lower LDL-C levels and a reduced risk of coronary heart disease, validating PCSK9 as a therapeutic target.

This compound was identified through a screening campaign aimed at discovering small-molecule inhibitors of the PCSK9-LDLR interaction. Its mechanism of action offers an alternative to monoclonal antibody-based therapies, with the potential for oral bioavailability.

Discovery and Mechanism of Action

The discovery of this compound originated from a high-throughput screening campaign to identify compounds that could disrupt the protein-protein interaction between PCSK9 and the LDLR. The subsequent lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.

The primary mechanism of action of this compound is the allosteric inhibition of the PCSK9-LDLR interaction. By binding to PCSK9, this compound induces a conformational change that prevents its association with the LDLR. This preserves the population of LDLRs on the hepatocyte surface, enhancing the clearance of circulating LDL-C.

Signaling Pathway

Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.

Synthesis of this compound

The chemical name for this compound is N-[4-(2-Phenyl-4-p-tolyl-piperazine-1-carbonyl)-phenyl]-acetamide. The synthesis of this compound can be achieved through a multi-step process, as outlined in patent WO2014150395A1. A general synthetic route is described below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol is proprietary and outlined within the patent literature. A generalized approach involves the following key transformations:

-

Formation of the Piperazine Core: This typically involves the reaction of a substituted aniline with a suitable bis-electrophile to construct the piperazine ring.

-

Acylation of the Piperazine: The secondary amine of the piperazine is then acylated with a substituted benzoyl chloride.

-

Final Amide Formation: The final step involves the formation of the acetamide group on the aniline moiety.

A representative synthetic scheme is depicted below:

Caption: Generalized synthetic workflow for this compound.

Preclinical Data

This compound has demonstrated potent and selective inhibition of the PCSK9-LDLR interaction in a variety of preclinical models.

In Vitro Efficacy

The inhibitory activity of this compound was assessed using a biochemical PCSK9-LDLR binding assay.

Table 1: In Vitro Activity of this compound

| Assay | Parameter | Value |

| PCSK9-LDLR Binding Assay | IC50 | ~25 nM |

Experimental Protocol: PCSK9-LDLR Binding Assay

A common method for determining the IC50 is a solid-phase binding assay:

-

Plate Coating: 96-well plates are coated with recombinant human LDLR extracellular domain.

-

Incubation: Biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of this compound.

-

Binding: The PCSK9-inhibitor mixture is added to the LDLR-coated plates and incubated to allow binding.

-

Detection: The amount of bound biotinylated PCSK9 is quantified using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

-

Data Analysis: The data is fitted to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy

The cholesterol-lowering effects of this compound have been evaluated in animal models of hypercholesterolemia.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hypercholesterolemia

| Animal Model | Treatment | Duration | Change in Total Cholesterol | Change in LDL-C |

| C57BL/6 Mice | This compound (oral) | 14 days | Up to 45% reduction | Significant reduction |

Experimental Protocol: In Vivo Efficacy Study

A representative in vivo study design is as follows:

-

Animal Model: Male C57BL/6 mice are fed a high-fat, high-cholesterol diet to induce hypercholesterolemia.

-

Treatment Groups: Animals are randomized into vehicle control and this compound treatment groups.

-

Dosing: this compound is administered orally once daily for a specified duration (e.g., 14 days).

-

Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.

-

Lipid Analysis: Plasma total cholesterol and LDL-C levels are measured using standard enzymatic assays.

-

Statistical Analysis: The percentage change in lipid parameters from baseline is calculated and compared between the treatment and control groups using appropriate statistical tests.

Conclusion

This compound is a promising small-molecule inhibitor of PCSK9 with demonstrated in vitro and in vivo efficacy in preclinical models. Its mechanism of action, involving the disruption of the PCSK9-LDLR interaction, offers a potential oral therapeutic option for the management of hypercholesterolemia. Further investigation into its clinical safety and efficacy is warranted. This technical guide provides a foundational understanding of the discovery and synthesis of this compound for researchers dedicated to advancing cardiovascular therapeutics.

Technical Whitepaper: SBC-110736, a Novel Small-Molecule Inhibitor of PCSK9 for Hypercholesterolemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of SBC-110736, a novel small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This compound has been identified as a promising therapeutic candidate for the management of hypercholesterolemia. This whitepaper synthesizes the available preclinical data, outlines the core intellectual property, and provides detailed experimental methodologies and signaling pathway diagrams to facilitate further research and development in this area.

Introduction to this compound and its Target: PCSK9

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation. Elevated PCSK9 activity is associated with increased LDL-C levels and a higher risk of atherosclerotic cardiovascular disease.

This compound is a small-molecule inhibitor designed to disrupt the interaction between PCSK9 and LDLR. By preventing this protein-protein interaction, this compound promotes the recycling of LDLR to the hepatocyte surface, leading to enhanced clearance of LDL-C from the bloodstream and a subsequent reduction in plasma cholesterol levels.

Intellectual Property

This compound is disclosed in the international patent application WO2014150395A1 . This patent covers the composition of matter for a series of piperazine-based compounds, including this compound, and their use in the treatment of hypercholesterolemia and other disorders related to elevated cholesterol. The core claims of the patent revolve around the novel chemical scaffold and its demonstrated ability to inhibit PCSK9 activity.

Mechanism of Action and Signaling Pathway

This compound exerts its cholesterol-lowering effects by directly interfering with the PCSK9-mediated degradation of the LDLR. The signaling pathway is depicted below.

Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibition of the PCSK9-LDLR interaction in biochemical assays.

| Parameter | Value | Assay Type |

| IC₅₀ | ~25 nM | PCSK9-LDLR Binding Assay |

| Table 1: In Vitro Potency of this compound. |

In Vivo Efficacy

Preclinical studies in mouse models of hypercholesterolemia have shown significant reductions in plasma cholesterol levels following oral administration of this compound.

| Animal Model | Treatment Duration | Dose | % Reduction in Total Cholesterol (mean) | % Reduction in LDL-Cholesterol (mean) |

| Male C57BL/6 mice on high-fat diet | 14 days | Not Specified | 38% | Not Specified |

| Mouse models | 7-14 days | Not Specified | up to 45% | up to 45% |

| Table 2: In Vivo Cholesterol-Lowering Efficacy of this compound.[1][2] |

Experimental Protocols

In Vitro PCSK9-LDLR Binding Assay

This assay is designed to quantify the ability of a compound to inhibit the binding of PCSK9 to the LDLR.

Objective: To determine the IC₅₀ value of this compound for the inhibition of the PCSK9-LDLR interaction.

Materials:

-

Recombinant human PCSK9

-

Recombinant human LDLR (EGF-A domain)

-

Assay plates (e.g., 96-well high-binding plates)

-

Detection antibody (e.g., anti-His-tag HRP conjugated)

-

Substrate for HRP (e.g., TMB)

-

This compound

-

Assay buffer

Procedure:

-

Coat the assay plate with recombinant human LDLR (EGF-A domain) and incubate overnight.

-

Wash the plate to remove unbound LDLR.

-

Block the plate to prevent non-specific binding.

-

Prepare a serial dilution of this compound.

-

In a separate plate, pre-incubate recombinant human PCSK9 with the various concentrations of this compound.

-

Transfer the PCSK9-SBC-110736 mixtures to the LDLR-coated plate and incubate.

-

Wash the plate to remove unbound PCSK9.

-

Add the detection antibody and incubate.

-

Wash the plate to remove the unbound detection antibody.

-

Add the HRP substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value using a suitable curve-fitting algorithm.

Caption: Workflow for the in vitro PCSK9-LDLR binding assay.

In Vivo Hypercholesterolemia Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma cholesterol levels.

Animal Model: Male C57BL/6 mice.

Diet: High-fat diet to induce hypercholesterolemia.

Procedure:

-

Acclimatize mice to the facility and diet.

-

Divide the mice into a vehicle control group and one or more this compound treatment groups.

-

Administer this compound or vehicle orally, once daily, for the duration of the study (e.g., 14 days).

-

Collect blood samples at baseline and at the end of the treatment period.

-

Separate plasma and measure total cholesterol and LDL-cholesterol levels using standard enzymatic assays.

-

Compare the cholesterol levels between the treatment and vehicle control groups to determine the percentage reduction.

Caption: Workflow for the in vivo hypercholesterolemia mouse study.

Conclusion

This compound is a potent, orally bioavailable small-molecule inhibitor of PCSK9 with demonstrated efficacy in preclinical models of hypercholesterolemia. Its mechanism of action, involving the preservation of LDLR through the inhibition of the PCSK9-LDLR interaction, offers a promising therapeutic strategy for lowering LDL-C. The data presented in this whitepaper support the continued investigation of this compound as a potential treatment for patients with hypercholesterolemia. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to assess its long-term safety and efficacy.

References

- 1. Recapitulating familial hypercholesterolemia in a mouse model by knock-in patient-specific LDLR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SBC-110736 for Lowering LDL Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SBC-110736 is a novel, orally administered small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By disrupting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound prevents LDLR degradation, leading to increased recycling of LDLR to the hepatocyte surface. This enhanced LDLR expression results in greater clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a key mechanism for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease. Preclinical studies have demonstrated the potential of this compound to significantly lower total and LDL cholesterol levels. This document provides a comprehensive technical overview of the available preclinical data, experimental protocols, and the mechanism of action of this compound.

Mechanism of Action

This compound functions by directly inhibiting the binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. Under normal physiological conditions, the binding of PCSK9 to LDLR targets the receptor for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C. By blocking this interaction, this compound effectively preserves the LDLR population, promoting its recycling to the cell surface and enhancing the clearance of LDL-C from circulation.[1]

Preclinical Data

In Vitro Efficacy

This compound has been shown to be a potent inhibitor of the PCSK9-LDLR interaction in biochemical assays.

| Parameter | Value | Assay Type |

| IC50 | ~25 nM | PCSK9-LDLR Binding Assay |

In Vivo Efficacy

Preclinical studies in mouse models of hypercholesterolemia have demonstrated the cholesterol-lowering effects of this compound upon oral administration.

| Animal Model | Diet | Treatment Duration | Dose | Effect on Total Cholesterol | Effect on LDL-Cholesterol |

| Male C57BL/6 Mice | High-Fat Diet | 14 days | Not Specified | 38% reduction | Not Specified |

| Mouse Model | Not Specified | 7-14 days | Not Specified | Up to 45% reduction | Up to 45% reduction |

Pharmacokinetic Profile

Publicly available data on the pharmacokinetic parameters of this compound, such as Cmax, Tmax, and half-life, are limited. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Toxicology

No publicly available data from formal preclinical safety and toxicology studies, including genotoxicity, cardiovascular safety pharmacology, or repeat-dose toxicity studies, were identified for this compound.

Experimental Protocols

In Vitro PCSK9-LDLR Binding Assay (Representative Protocol)

This protocol is a representative example based on commercially available ELISA-based PCSK9-LDLR binding assays and may not reflect the exact protocol used for this compound.

Objective: To determine the in vitro potency of this compound in inhibiting the binding of recombinant human PCSK9 to the recombinant human LDLR extracellular domain.

Materials:

-

96-well microplate coated with recombinant human LDLR extracellular domain

-

Recombinant human PCSK9 (His-tagged)

-

This compound (in appropriate solvent, e.g., DMSO)

-

Anti-His-tag antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of recombinant human PCSK9 to the wells of the LDLR-coated microplate, along with the various concentrations of this compound or vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding.

-

Wash the plate multiple times with wash buffer to remove unbound PCSK9 and inhibitor.

-

Add the anti-His-tag-HRP antibody to each well and incubate for a specified time (e.g., 1 hour) to detect the bound PCSK9.

-

Wash the plate again to remove unbound detection antibody.

-

Add the TMB substrate to each well and incubate in the dark until sufficient color development.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Hypercholesterolemia Mouse Model (Representative Protocol)

This protocol is a representative example based on common practices for inducing hypercholesterolemia in mice and may not reflect the exact protocol used for this compound.

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma total and LDL cholesterol in a diet-induced hypercholesterolemia mouse model.

Animals: Male C57BL/6 mice, 6-8 weeks of age.

Diet:

-

Control Group: Standard chow diet.

-

Hypercholesterolemic Groups: High-fat diet (e.g., 45-60% of calories from fat) with or without added cholesterol (e.g., 0.2-1.25%).

Procedure:

-

Acclimatize mice for at least one week.

-

Induce hypercholesterolemia by feeding the high-fat diet for a period of 4-8 weeks.

-

After the induction period, randomize hypercholesterolemic mice into treatment and vehicle control groups.

-

Administer this compound (formulated for oral gavage) or vehicle control daily for the specified treatment duration (e.g., 14 days).

-

Monitor body weight and food consumption throughout the study.

-

At the end of the treatment period, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) after a period of fasting.

-

Process blood to obtain plasma.

-

Analyze plasma samples for total cholesterol and LDL-cholesterol concentrations using commercially available enzymatic assay kits.

-

Perform statistical analysis to compare cholesterol levels between the treatment and vehicle control groups.

Clinical Development Status

As of the date of this document, there is no publicly available information regarding an Investigational New Drug (IND) application for this compound, nor are there any registered clinical trials. The compound appears to be in the preclinical stage of development.

Conclusion

This compound is a promising preclinical, orally available small-molecule inhibitor of PCSK9 with demonstrated in vitro potency and in vivo efficacy in lowering cholesterol in animal models. Its mechanism of action, which involves preserving the LDLR population, is a clinically validated approach for LDL-C reduction. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, will be necessary to support its progression into clinical trials. The lack of publicly available clinical data indicates that the evaluation of its safety and efficacy in humans has not yet been initiated or reported.

References

Uncharted Territory: The Off-Target Profile of SBC-110736 Remains Undisclosed

A comprehensive review of publicly available scientific literature and data reveals a significant knowledge gap regarding the potential off-target effects of SBC-110736, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Despite its documented efficacy in preclinical models for cholesterol reduction, information pertaining to its broader selectivity and potential interactions with other cellular proteins is not available in the public domain. This absence of data precludes a detailed analysis of its off-target profile, a critical component in the evaluation of any therapeutic candidate.

Currently, the scientific discourse on this compound is predominantly centered on its on-target mechanism of action. As a PCSK9 inhibitor, it is designed to prevent the degradation of low-density lipoprotein receptors (LDLR) in the liver, thereby enhancing the clearance of LDL cholesterol from the bloodstream. While its efficacy in this regard has been noted in preclinical studies, a thorough understanding of its safety and potential for unintended biological interactions necessitates a comprehensive assessment of its off-target activities.

Without access to proprietary toxicology reports or dedicated selectivity screening studies, any discussion of the potential off-target effects of this compound would be purely speculative. Such an evaluation would typically involve a series of standardized in vitro and in vivo assays designed to identify interactions with a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The data from these studies are crucial for predicting potential adverse effects and understanding the full pharmacological profile of a compound.

The Path Forward: A Call for Transparency

For researchers, scientists, and drug development professionals, the lack of public data on the off-target effects of this compound represents a significant hurdle in fully assessing its therapeutic potential and potential liabilities. Access to comprehensive selectivity data would enable a more informed evaluation and comparison with other lipid-lowering therapies.

Future publications or data releases from the developers of this compound will be critical in filling this knowledge void. Detailed information from preclinical safety and toxicology studies, including data from off-target screening panels and any observed adverse effects in animal models, will be essential for the scientific community to conduct a thorough and independent assessment of this promising therapeutic agent. Until such information becomes available, the off-target landscape of this compound remains an uncharted and critical area for future investigation.

Methodological & Application

Application Note: Preparation of SBC-110736 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

SBC-110736 is a potent and selective small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] The PCSK9 protein plays a critical role in cholesterol homeostasis by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] By inhibiting the PCSK9-LDLR interaction, this compound prevents LDLR degradation, leading to increased recycling of the receptor to the cell surface.[1] This enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, making this compound a valuable tool for research in hypercholesterolemia and cardiovascular disease.[1][6]

Accurate and consistent experimental results depend on the proper preparation of stock solutions. This document provides a detailed protocol for the solubilization and storage of this compound in dimethyl sulfoxide (DMSO).

Physicochemical and Storage Data

Proper handling and storage are crucial for maintaining the stability and activity of this compound. The following tables summarize key quantitative data for the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 413.52 g/mol | [1] |

| Molecular Formula | C₂₆H₂₇N₃O₂ | [1][7] |

| CAS Number | 1629166-02-4 | [1][2] |

| Appearance | White to off-white solid powder | [6] |

| Solubility in DMSO | ≥ 81 mg/mL (≥ 195.88 mM) | [2][6][7] |

| Water Solubility | Insoluble | [2][7] |

Table 2: Recommended Storage Conditions

| Form | Temperature | Stability Period | Reference |

| Solid Powder | -20°C | 3 years | [6] |

| 4°C | 2 years | [6] | |

| Stock Solution in DMSO | -80°C | 2 years | [6] |

| -20°C | 1 month to 1 year | [6][7] |

Note: To ensure maximum stability, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6][7]

Experimental Protocol: Stock Solution Preparation

3.1. Materials and Equipment

-

This compound solid powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, polypropylene microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer and/or sonicator

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3.3. Step-by-Step Procedure

-

Equilibration: Allow the this compound powder and anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation. Moisture can significantly reduce the solubility of the compound.[2][6]

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired mass of this compound powder into the tube.

-

Calculation of Solvent Volume: Use the formula below to calculate the volume of DMSO required to achieve the desired stock concentration.

Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)

Example Calculation for 1 mL of a 10 mM Stock Solution:

-

Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 413.52 g/mol × 1000 mg/g = 4.1352 mg

-

Therefore, weigh 4.14 mg of this compound and add 1.0 mL of DMSO.

-

-

Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution. A clear, particulate-free solution should be obtained.

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C, protected from light, as specified in Table 2.

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway through which this compound exerts its effect.

Caption: Workflow for preparing this compound stock solution.

Caption: this compound inhibits PCSK9, promoting LDLR recycling.

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

Application Notes and Protocols for SBC-110736 Cell-Based Assay in HepG2 Cells

Introduction

SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) levels on the surface of hepatocytes. By binding to the LDLR, PCSK9 targets the receptor for degradation, leading to reduced clearance of LDL-cholesterol from the bloodstream. Inhibition of the PCSK9-LDLR interaction by this compound prevents LDLR degradation, promoting its recycling to the cell surface and enhancing the clearance of LDL-cholesterol.[2] This mechanism of action makes this compound a potential therapeutic agent for managing hypercholesterolemia.[2] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver function and xenobiotic metabolism, making it a suitable system for evaluating the cellular effects of compounds like this compound.[5]

These application notes provide a framework for assessing the in vitro activity of this compound in HepG2 cells, focusing on cytotoxicity and the compound's effect on the PCSK9 signaling pathway.

Key Signaling Pathway: PCSK9-LDLR Interaction

The primary signaling pathway influenced by this compound is the regulation of LDLR by PCSK9. The process begins with the synthesis and secretion of PCSK9 from hepatocytes. Extracellular PCSK9 then binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface. This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear LDL-cholesterol from circulation. This compound acts by directly inhibiting the interaction between PCSK9 and LDLR, thus rescuing the receptor from degradation and allowing it to be recycled back to the cell surface.

Caption: PCSK9-LDLR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Maintenance

The HepG2 human hepatocellular carcinoma cell line is the recommended model for these assays.

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5]

-

Subculture the cells every 2-3 days or when they reach 70-80% confluency.[5]

-

To subculture, wash the cells with PBS, detach them using 0.25% Trypsin-EDTA, and neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at the desired density.

-

Ensure that cells used for experiments are within a consistent and low passage number range (e.g., passages 8-20) to maintain experimental consistency.[6]

Cytotoxicity Assay

This protocol determines the cytotoxic effects of this compound on HepG2 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

-

HepG2 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Plate reader

Protocol:

-

Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, and 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: General workflow for assessing the cytotoxicity of this compound in HepG2 cells.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison of the effects of this compound at different concentrations and incubation times.

| Concentration (nM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 24 | 100 | ± 5.2 |

| 1 | 24 | 98.7 | ± 4.8 |

| 10 | 24 | 97.1 | ± 5.5 |

| 100 | 24 | 95.3 | ± 6.1 |

| 1000 | 24 | 88.4 | ± 7.3 |

| 10000 | 24 | 75.2 | ± 8.0 |

| 0 (Vehicle Control) | 48 | 100 | ± 6.0 |

| 1 | 48 | 96.5 | ± 5.1 |

| 10 | 48 | 94.2 | ± 5.9 |

| 100 | 48 | 89.8 | ± 6.8 |

| 1000 | 48 | 76.1 | ± 7.9 |

| 10000 | 48 | 62.7 | ± 8.5 |

| 0 (Vehicle Control) | 72 | 100 | ± 5.8 |

| 1 | 72 | 93.8 | ± 6.2 |

| 10 | 72 | 90.1 | ± 6.7 |

| 100 | 72 | 82.4 | ± 7.5 |

| 1000 | 72 | 65.9 | ± 8.4 |

| 10000 | 72 | 51.3 | ± 9.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

In vitro assays have shown that this compound exhibits dose-dependent inhibition of PCSK9 activity with an IC50 value in the low nanomolar range, approximately 25 nM.[2]

Storage and Stability

This compound should be stored as a solid powder in a dry, dark environment. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[2] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to a year or at -80°C for up to two years.[3] It is advisable to use fresh DMSO for preparing solutions as moisture can reduce solubility.[1]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of SBC-110736 in Hypercholesterolemia Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-110736 is a small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of serum cholesterol. By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound prevents LDLR degradation, leading to increased clearance of LDL cholesterol from the circulation. This document provides detailed protocols for in vivo efficacy studies of this compound in diet-induced hypercholesterolemia mouse models and summarizes the expected quantitative outcomes.

Signaling Pathway of this compound

The mechanism of action for this compound involves the inhibition of the PCSK9-LDLR pathway, which ultimately leads to a reduction in plasma LDL cholesterol.

Caption: Mechanism of Action of this compound.

In Vivo Efficacy Data

Oral administration of this compound has demonstrated significant dose-dependent reductions in total cholesterol and LDL cholesterol in hypercholesterolemic mouse models.

| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Total Cholesterol Reduction (%) | LDL-Cholesterol Reduction (%) | HDL-Cholesterol Change | Triglyceride Change |

| C57BL/6 Mice (High-Fat Diet) | Vehicle Control | - | 14 days | - | - | No significant change | No significant change |

| C57BL/6 Mice (High-Fat Diet) | This compound | 30 | 14 days | 38% | Not Specified | No significant change | No significant change |

| C57BL/6 Mice (High-Fat Diet) | This compound | Not Specified | 7-14 days | Up to 45% | Up to 45% | No significant change | No significant change |

Experimental Protocols

Induction of Hypercholesterolemia in C57BL/6 Mice

This protocol describes the induction of hypercholesterolemia in C57BL/6 mice through a high-fat diet, a common model to evaluate the efficacy of lipid-lowering agents.

Caption: Workflow for Diet-Induced Hypercholesterolemia.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard chow diet

-

High-fat diet (e.g., D12451 from Research Diets, Inc. - 45% kcal from fat, 20% kcal from protein, 35% kcal from carbohydrate, with 0.2% cholesterol by weight)

-

Metabolic cages for housing

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Centrifuge

-

Plasma lipid analysis kits (for total cholesterol, LDL-C, HDL-C, and triglycerides)

Procedure:

-

Acclimatization: House mice in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week.

-

Baseline Blood Collection: Collect a baseline blood sample from the tail vein of each mouse after a 4-6 hour fast.

-

Dietary Induction: Switch the diet of the experimental group to a high-fat diet. Maintain a control group on the standard chow diet.

-

Monitoring: Monitor the body weight and food intake of the mice weekly.

-

Confirmation of Hypercholesterolemia: After 4-8 weeks on the high-fat diet, collect another blood sample to confirm the development of hypercholesterolemia (typically, a significant increase in total and LDL cholesterol compared to the control group).

-

Randomization: Once hypercholesterolemia is established, randomize the mice into treatment and vehicle control groups.

Oral Administration of this compound

This protocol details the preparation and oral gavage administration of this compound to mice.

Caption: this compound Dosing Protocol Workflow.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Vortex mixer

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

Procedure:

-

Formulation Preparation (prepare fresh daily): a. Calculate the required amount of this compound based on the desired dose and the number of animals. b. Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. c. First, dissolve the this compound powder in DMSO. d. Add PEG300 and vortex until the solution is clear. e. Add Tween-80 and vortex to mix. f. Finally, add the saline and vortex thoroughly to ensure a homogenous suspension.

-

Dosing: a. Gently restrain the mouse. b. Measure the appropriate volume of the this compound formulation into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. d. Administer the vehicle solution to the control group using the same procedure. e. The typical dosing frequency is once daily.

Plasma Lipid Analysis

This protocol outlines the procedure for collecting blood and analyzing plasma lipid levels.

Materials:

-

Blood collection supplies (as in Protocol 1)

-

Refrigerated centrifuge

-

Plasma lipid analysis kits (enzymatic colorimetric assays are commonly used)

-

Microplate reader

Procedure:

-

Blood Collection: At the end of the treatment period, collect blood from the mice via cardiac puncture or from the retro-orbital sinus following a 4-6 hour fast. Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

-

Plasma Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

-

Lipid Analysis: Thaw the plasma samples on ice. Perform the lipid analysis for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides according to the manufacturer's instructions provided with the commercial assay kits.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the lipid concentrations based on the standard curve. Perform statistical analysis (e.g., t-test or ANOVA) to compare the lipid levels between the treatment and control groups.

Safety Precautions

-

All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Handle this compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Oral gavage should be performed by trained personnel to minimize the risk of injury to the animals.

Application Notes: Measuring the Effect of SBC-110736 on the PCSK9-LDLR Interaction

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3] This binding event targets the LDLR for degradation in lysosomes, which reduces the number of available receptors to clear circulating LDL-cholesterol (LDL-C) from the bloodstream.[2] Consequently, elevated PCSK9 activity leads to higher plasma LDL-C levels, a major risk factor for cardiovascular disease.[2][4]

Inhibiting the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL-C.[5][6] SBC-110736 is a novel, selective small-molecule inhibitor of PCSK9.[7][8] It acts by directly preventing the binding of PCSK9 to the LDLR, thereby preventing LDLR degradation and promoting its recycling to the cell surface.[7] This enhanced LDLR availability increases the clearance of LDL-C from circulation.[7] These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on the PCSK9-LDLR interaction using both biochemical and cell-based assays.

Mechanism of Action of this compound

The diagram below illustrates the signaling pathway of PCSK9-mediated LDLR degradation and the inhibitory action of this compound. Under normal conditions, PCSK9 binds to LDLR, and the complex is internalized. Instead of recycling back to the cell surface, the complex is trafficked to the lysosome for degradation. This compound physically blocks the interaction between PCSK9 and LDLR, allowing the receptor to escape degradation and recycle back to the cell surface to continue clearing LDL-C.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A single infusion of a gene-editing medicine may control inherited high LDL cholesterol | American Heart Association [newsroom.heart.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols: SBC-110736 Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended storage conditions and a generalized protocol for assessing the stability of SBC-110736, a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).

Introduction

This compound is a research compound that has gained interest for its role in regulating low-density lipoprotein (LDL) cholesterol levels.[1] As with any bioactive small molecule, understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures. These notes are intended to guide researchers in maintaining the integrity of this compound and in setting up stability studies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₇N₃O₂ | [1][2][3] |

| Molecular Weight | 413.51 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 1629166-02-4 | [3] |

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on information from various suppliers. For critical applications, it is advised to perform in-house stability assessments.

Solid Form (Powder)

| Temperature | Duration | Citations |

| -20°C | 3 years | [3][4] |

| 4°C | 2 years | [3][4] |

| 0-4°C | Short term (days to weeks) | [1] |

| -20°C | Long term (months) | [1] |

In Solvent (Stock Solutions)

It is recommended to prepare fresh solutions for use. If storage of stock solutions is necessary, the following conditions are suggested. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.

| Temperature | Duration | Citations |

| -80°C | 2 years | [3] |

| -20°C | 1 year | [3] |

Note: Conflicting data exists for solvent stability, with some sources suggesting shorter durations of 6 months at -80°C and 1 month at -20°C.[4] Users should validate storage conditions for their specific solvent and concentration.

Shipping: this compound is typically shipped at ambient temperature as a non-hazardous chemical.[1][3]

General Stability Profile and Incompatibilities

This compound is stable under the recommended storage conditions.[5] However, to prevent chemical degradation, the following incompatibilities should be noted:

Experimental Protocol: Forced Degradation Study for this compound

The following is a generalized protocol for a forced degradation (stress testing) study to determine the intrinsic stability of this compound. This type of study is crucial for developing stability-indicating analytical methods.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound (solid powder)

-

High-purity solvents (e.g., DMSO, acetonitrile, methanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

-

LC-MS system for peak identification (optional)

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24-48 hours.

-

Thermal Degradation: Store the solid powder in an oven at a controlled temperature (e.g., 80°C) for a specified period.

-

Photostability: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Samples: Maintain an unstressed sample of the stock solution and solid powder at the recommended storage conditions (-20°C) in the dark.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to an appropriate concentration for HPLC analysis.

-

Analyze the samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound in each condition.

-

Characterize the degradation products using LC-MS if necessary to elucidate the degradation pathway.

-

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway Inhibition

Caption: Mechanism of action of this compound in inhibiting PCSK9-mediated LDLR degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2014150395A1 - Anti-pcsk9 compounds and methods for the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]

- 3. Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. AID 1963561 - Electrophoretic Mobility Shift Assay (MSA) from US Patent US20240109877: "PYRIMIDINES FOR DEGRADING BRUTON'S TYROSINE KINASE" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. analytical-methods-to-determine-the-stability-of-biopharmaceutical-products - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols: Investigating the Synergistic Effects of SBC-110736 and Statins in Hyperlipidemia Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the small molecule PCSK9 inhibitor, SBC-110736, and outline protocols for investigating its potential synergistic effects when used in combination with statins for the treatment of hyperlipidemia.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels by promoting the degradation of the LDL receptor (LDLR).[3] By inhibiting the interaction between PCSK9 and LDLR, this compound increases the number of LDL receptors on the surface of hepatocytes, leading to enhanced clearance of LDL-C from the circulation.[2]

Statins, the current standard of care for hypercholesterolemia, work by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[3] This reduction in intracellular cholesterol upregulates the expression of LDL receptors.[3] The complementary mechanisms of action of this compound and statins present a compelling rationale for their combined use to achieve greater LDL-C reduction than either agent alone. While direct clinical trial data on the combination of this compound and statins is not yet available, extensive research on combining statins with other PCSK9 inhibitors, such as monoclonal antibodies, has demonstrated significant additive effects in lowering LDL-C.[4][5][6]

Preclinical Data for this compound

The following tables summarize the available preclinical data for this compound based on in vitro and in vivo studies.

In Vitro Activity

| Parameter | Value | Reference |

| Target | Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) | [1][2] |

| Mechanism of Action | Prevents the binding of PCSK9 to the LDL receptor. | [2] |

| IC₅₀ | ~25 nM | [2] |

In Vivo Efficacy (Mouse Models)

| Study Duration | Animal Model | Treatment | Key Findings | Reference |

| 7-14 days | Male C57BL/6 mice on a high-fat diet | Oral administration of this compound | Up to 45% reduction in total plasma cholesterol and LDL-cholesterol. | [2] |

| 2 weeks | Male C57BL/6 mice on a high-fat diet | Oral administration of this compound | 38% mean reduction in total cholesterol levels compared to the high-fat diet control group. | [7] |

| 2 weeks | Male C57BL/6 mice on a high-fat diet | Oral administration of this compound | 50% mean reduction towards a return to regular diet cholesterol levels. | [7] |

Signaling Pathway and Experimental Workflow

PCSK9 and Statin Signaling Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Statin combination therapy and cardiovascular risk reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Loading-Dose Statins Combined with PCSK9 Inhibitor Pre-Treatment before Primary Percutaneous Coronary Intervention on the Short-Term Prognosis in Patients with ST-Segment Elevation Myocardial Infarction – ScienceOpen [scienceopen.com]

- 6. Why Combination Lipid-Lowering Therapy Should be Considered Early in the Treatment of Elevated LDL-C For CV Risk Reduction - American College of Cardiology [acc.org]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Testing SBC-110736 Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-110736 is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4][5] PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) degradation, and its inhibition leads to increased LDLR recycling, enhanced clearance of LDL-cholesterol, and consequently, a reduction in plasma cholesterol levels.[1] Preclinical studies have demonstrated the efficacy of this compound in animal models of hypercholesterolemia and have also suggested its potential therapeutic role in mitigating UVB-induced skin damage.[1][2] These application notes provide an overview of the animal models and experimental protocols for evaluating the efficacy of this compound.

Mechanism of Action

This compound functions by selectively inhibiting the interaction between PCSK9 and LDLR on the surface of hepatocytes.[1] This preventative action against the binding of PCSK9 to LDLR curtails the degradation of the receptor, promoting its recycling to the cell surface.[1] The increased availability of LDLR enhances the clearance of LDL-cholesterol from the bloodstream, leading to significant reductions in plasma LDL and total cholesterol levels.[1] In the context of skin damage, this compound has been shown to reduce the release of double-stranded DNA (dsDNA) from keratinocytes exposed to UVB radiation and to inhibit the activation of the cGAS-STING pathway in macrophages.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SBC-110736 Concentration in Cell Culture

Welcome to the technical support center for SBC-110736, a potent and selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?